molecular formula C12H21N3O2 B13356196 N-(2-Cyano-3-methylbutan-2-yl)-2-morpholinoacetamide CAS No. 735342-49-1

N-(2-Cyano-3-methylbutan-2-yl)-2-morpholinoacetamide

Cat. No.: B13356196
CAS No.: 735342-49-1
M. Wt: 239.31 g/mol
InChI Key: MPGUMWPBEUXVBU-UHFFFAOYSA-N
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Description

N-(2-Cyano-3-methylbutan-2-yl)-2-morpholinoacetamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a cyano group, a morpholine ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-2-morpholinoacetamide typically involves the reaction of 2-cyano-3-methylbutan-2-amine with 2-morpholinoacetic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyano-3-methylbutan-2-yl)-2-morpholinoacetamide can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form corresponding carboxylic acids.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as alkyl halides and amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

N-(2-Cyano-3-methylbutan-2-yl)-2-morpholinoacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-2-morpholinoacetamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets. The acetamide moiety can participate in hydrogen bonding, stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Cyano-3-methylbutan-2-yl)-4-methyl-3-nitrobenzamide
  • N-(2-Cyano-3-methylbutan-2-yl)-2-(2,4-dichlorophenoxy)propanamide
  • N-(2-Cyano-3-methylbutan-2-yl)-2-fluorobenzamide

Uniqueness

N-(2-Cyano-3-methylbutan-2-yl)-2-morpholinoacetamide is unique due to the presence of the morpholine ring, which imparts distinct physicochemical properties. This structural feature enhances its solubility and bioavailability, making it a valuable compound for various applications. Additionally, the combination of the cyano group and the acetamide moiety provides a versatile platform for chemical modifications and functionalization.

Properties

CAS No.

735342-49-1

Molecular Formula

C12H21N3O2

Molecular Weight

239.31 g/mol

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-morpholin-4-ylacetamide

InChI

InChI=1S/C12H21N3O2/c1-10(2)12(3,9-13)14-11(16)8-15-4-6-17-7-5-15/h10H,4-8H2,1-3H3,(H,14,16)

InChI Key

MPGUMWPBEUXVBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CN1CCOCC1

Origin of Product

United States

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